molecular formula C20H25N3O3 B5569210 N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide

N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide

Cat. No. B5569210
M. Wt: 355.4 g/mol
InChI Key: RBXHAPOFCXPJOZ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide, also known as DM-1, is a small molecule drug candidate that has been developed as an anticancer agent. This compound belongs to the class of tubulin inhibitors, which are drugs that disrupt the microtubule network in cells and prevent cell division. DM-1 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Antioxidant Properties

N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide and related compounds have been explored in the context of synthesizing new derivatives with potential antioxidant properties. For example, research has demonstrated the synthesis of compounds incorporating the 3,4-dimethoxybenzyl moiety with antioxidant abilities assessed through various assays, indicating that certain derivatives exhibit significant free-radical scavenging ability (Hussain, 2016).

Protective Groups in Synthesis

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of complex molecules. This strategy facilitates the smooth removal of the protecting group under specific conditions, enhancing the yield and purity of the desired products (Grunder-Klotz & Ehrhardt, 1991).

Molecular Docking Studies

Research into compounds with the 3,4-dimethoxybenzylidene moiety includes molecular docking studies to predict their interactions with biological targets. For instance, docking studies have been conducted to understand the binding interactions of such compounds with various receptors, providing insights into potential inhibitory actions against specific proteins (Nayak & Poojary, 2019).

Antimicrobial and Antifungal Activities

Some derivatives of N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide have been investigated for their antimicrobial and antifungal activities. Studies show that specific derivatives exhibit good antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mickevičienė et al., 2015).

Nonlinear Optical Properties

The exploration of nonlinear optical properties in derivatives of N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide has shown promise for applications in optical devices. Such compounds have been analyzed for their third-order nonlinear optical properties, indicating their potential utility in optical limiters and switches (Naseema et al., 2010).

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(3-methylanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15-6-4-7-17(12-15)21-11-5-8-20(24)23-22-14-16-9-10-18(25-2)19(13-16)26-3/h4,6-7,9-10,12-14,21H,5,8,11H2,1-3H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXHAPOFCXPJOZ-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.